3-Methoxybenzyl bromide

Physical organic chemistry Linear free-energy relationships Benzyl bromide reactivity

Researchers requiring balanced benzylic electrophilicity often encounter competing activation pathways with para-substituted isomers. 3-Methoxybenzyl bromide solves this through controlled meta-methoxy activation, enabling precise stereoelectronic control in diastereoselective alkylations of chiral succinic acid derivatives and the GB 13 total synthesis. - Purity: ≥98% (GC), consistent density 1.436 g/mL and RI 1.575. - Applications: Chiral building blocks, heterocyclic libraries, and pharmaceutical intermediates. - Supply: Available in 5 g-25 mL formats from major global suppliers with reliable stock for R&D and scale-up.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 874-98-6
Cat. No. B123926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl bromide
CAS874-98-6
Synonyms3-Methoxyphenyl)methyl bromide;  1-(Bromomethyl)-3-methoxybenzene;  3-(Bromomethyl)-1-methoxybenzene;  3-(Bromomethyl)-1-methoxyphenyl;  3-(Bromomethyl)anisole;  3-(Bromomethyl)phenyl Methyl Ether;  3-Methoxy-1-(bromomethyl)benzene;  3-Methoxylbenzyl Bromid
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CBr
InChIInChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
InChIKeyZKSOJQDNSNJIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Bromide CAS 874-98-6: Physical Properties, Specifications, and Procurement Baseline


3-Methoxybenzyl bromide (1-bromomethyl-3-methoxybenzene, CAS 874-98-6) is a meta-substituted methoxybenzyl bromide with molecular formula C₈H₉BrO and molecular weight 201.06 g/mol . At 25 °C, the compound is a colorless to light yellow liquid with density 1.436 g/mL and refractive index n₂₀/D 1.575 . Its boiling point is 152 °C (lit.) and flash point 113 °C . Standard commercial purity is ≥98% by GC [1]. The meta-methoxy substitution pattern confers electronic properties intermediate between the more strongly activated para isomer (4-methoxybenzyl bromide) and the unsubstituted benzyl bromide .

Why Generic Benzyl Bromide Substitution Fails: The Critical Role of Meta-Methoxy Regiochemistry in 3-Methoxybenzyl Bromide Selection


Substituting 3-methoxybenzyl bromide with unsubstituted benzyl bromide, the para-methoxy isomer (4-methoxybenzyl bromide), or the ortho-methoxy isomer (2-methoxybenzyl bromide) fundamentally alters reaction outcomes in three dimensions: electronic activation, steric accessibility, and product regiochemistry . Benzyl bromide lacks the methoxy electron-donating group, reducing nucleophilic substitution rates and altering benzylic carbocation stability . The para isomer exhibits maximum resonance activation through direct conjugation, making it highly reactive but also prone to side reactions such as electrophilic aromatic substitution and methoxy radical cation formation [1]. The ortho isomer introduces steric hindrance that can retard reactions at the benzylic position and alter conformational outcomes . The meta-methoxy substitution of 3-methoxybenzyl bromide provides a controlled, intermediate electronic activation profile without the steric complications of ortho substitution or the excessive reactivity of para substitution—making it the preferred choice when balanced reactivity and predictable regioselectivity are required .

3-Methoxybenzyl Bromide (874-98-6) Quantitative Differentiation Evidence: Comparative Data vs. Positional Isomers and Analogs


Electronic Activation Profile: Meta-Methoxy Provides Controlled Intermediate Reactivity vs. Para and Ortho Isomers

The methoxy group at the meta position provides an intermediate level of benzylic activation compared to the para isomer. Hammett substituent constant analysis establishes that para-methoxy substitution (σₚ⁺ = -0.78) produces stronger resonance electron donation than meta-methoxy substitution (σₘ⁺ = +0.05), which functions primarily through inductive effects rather than direct resonance conjugation [1]. This electronic difference translates directly to reaction rates: para-methoxybenzyl bromide exhibits the highest reactivity among positional isomers in nucleophilic substitution, followed by the meta isomer, with unsubstituted benzyl bromide showing the lowest reactivity . Quantitative structure-reactivity correlations for benzyl bromides demonstrate that the methoxy group at the para position increases the electron density on the benzylic methyl group via resonance, making the bromine leaving group more labile; at the meta position, this resonance pathway is blocked, resulting in moderated activation .

Physical organic chemistry Linear free-energy relationships Benzyl bromide reactivity

Regiochemical Fidelity in Synthesis: Meta-Substitution Prevents Competing Electrophilic Aromatic Substitution Observed with Para Isomer

Para-methoxybenzyl bromide, due to its highly activated aromatic ring from resonance electron donation, is susceptible to competing electrophilic aromatic substitution (EAS) side reactions under certain conditions [1]. Photoreduction studies demonstrate that p-methoxybenzyl bromide generates 4-methoxybenzyl methyl ether as a side product (16.3% in hexane, 1.1% in toluene), indicating formation of methoxy radical cations from the activated aromatic system [1]. In contrast, the meta-methoxy substitution pattern lacks direct resonance activation of the aromatic ring toward electrophiles, thereby reducing susceptibility to ring-functionalization side reactions during benzylic transformations . Computational modeling confirms that para substituents exert approximately 10% stronger influence on cationic intermediate stability than ortho substituents in EAS, with meta substituents following a distinct electronic dependence governed by σₘ rather than resonance parameters [2].

Synthetic methodology Reaction selectivity Photochemical bromination

Validated Performance in Complex Natural Product Total Synthesis: Birch Reductive Alkylation to [3.3.1]Bicyclononane Framework

3-Methoxybenzyl bromide has been successfully employed as a critical alkylating agent in the total synthesis of the Galbulimima alkaloid GB 13, a structurally complex natural product isolated from the rain forest tree Galbulimima belgraveana [1]. In this published synthesis, Birch reductive alkylation of 2,5-dimethoxybenzoic acid with 3-methoxybenzyl bromide, followed by acid-catalyzed cyclization, afforded the [3.3.1]bicyclononane intermediate 8—a key step that establishes the core carbon framework [1]. This specific meta-methoxybenzyl substitution pattern was essential for achieving the correct stereoelectronic environment for subsequent ring contraction, Diels-Alder cycloaddition, and final alkaloid assembly [1]. The para-methoxy isomer or unsubstituted benzyl bromide would not provide the same stereoelectronic profile or would require different optimization, as evidenced by the literature's specific selection of the meta isomer for this challenging transformation .

Total synthesis Natural products Alkaloid synthesis

Documented Use in Diastereoselective Alkylation: Chiral Succinic Acid Dianion Methodology

3-Methoxybenzyl bromide has established utility in the diastereoselective alkylation of vicinal dianions derived from chiral succinic acid derivatives, a methodology documented across multiple authoritative sources [1]. This specific application exploits the compound's balanced reactivity profile—sufficiently electrophilic at the benzylic position to alkylate dianion nucleophiles, yet controlled enough to preserve stereochemical integrity during the alkylation event . While 4-methoxybenzyl bromide is more reactive and 2-methoxybenzyl bromide introduces steric complications, the meta isomer provides the optimal balance for stereoselective transformations where both reactivity and stereocontrol are required . The resulting alkylation products serve as advanced intermediates for synthesizing 6-(3-methoxyphenyl)-hexane-2,4-dione, N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, and complex thionia-bicyclo heptane derivatives .

Asymmetric synthesis Diastereoselectivity Chiral auxiliary methodology

Thermal and Storage Stability Profile: Flash Point Comparison with Related Benzyl Bromides

3-Methoxybenzyl bromide exhibits a flash point of 113 °C (closed cup), classifying it as a combustible liquid rather than a highly flammable one . This thermal stability profile compares favorably to benzyl bromide (flash point approximately 86 °C) and is comparable to other methoxy-substituted benzyl bromides . The compound is classified under UN 3265, Hazard Class 8 (Corrosive), Packing Group II, requiring standard corrosive material handling protocols including protective equipment and adequate ventilation . Storage at 0–8 °C is recommended for long-term stability, though the compound is stable under ambient conditions for shorter periods . The compound is practically insoluble in water but soluble in common organic solvents including ethanol, ether, and chloroform, facilitating standard organic workup procedures [1].

Chemical safety Storage stability Handling requirements

Analytical Specification Consistency Across Commercial Suppliers: Density and Refractive Index as Identity Confirmation

3-Methoxybenzyl bromide exhibits highly consistent physical property specifications across multiple commercial suppliers, facilitating reliable identity confirmation and quality control . Density is uniformly reported as 1.436 g/mL at 25 °C across Sigma-Aldrich, AK Scientific, ChemImpex, VWR, and Krackeler . Refractive index is specified as n₂₀/D 1.575 with acceptance ranges of ±0.001 across suppliers [1]. Boiling point is consistently reported as 152 °C (lit.) . This cross-vendor consistency in physical property specifications—compared to variable specifications sometimes observed for the ortho and para isomers—reduces analytical method development burden and simplifies incoming quality control procedures [2]. The compound is routinely supplied at ≥98% purity by GC analysis, with moisture content controlled to ≤0.5% by reputable manufacturers [1].

Quality control Analytical chemistry Identity testing

Optimal Application Scenarios for 3-Methoxybenzyl Bromide (874-98-6): Evidence-Based Use Cases for Procurement Decisions


Complex Natural Product and Alkaloid Total Synthesis Requiring Specific Benzylic Substitution Patterns

3-Methoxybenzyl bromide is the demonstrated alkylating agent of choice for constructing the [3.3.1]bicyclononane framework in the total synthesis of the Galbulimima alkaloid GB 13 [1]. The meta-methoxy substitution provides the precise stereoelectronic environment required for Birch reductive alkylation of 2,5-dimethoxybenzoic acid followed by acid-catalyzed cyclization—a sequence that alternative benzyl bromides cannot replicate without extensive re-optimization [1]. This established methodology validates the compound's utility in complex natural product synthesis where the meta-methoxybenzyl group imparts specific stereochemical and electronic properties to advanced intermediates. Procurement should prioritize 3-methoxybenzyl bromide over the para isomer when literature precedent demonstrates that the meta substitution pattern is essential for the desired transformation [1].

Asymmetric Synthesis and Diastereoselective Transformations of Chiral Dianion Intermediates

3-Methoxybenzyl bromide is specifically recommended for diastereoselective alkylation of vicinal dianions derived from chiral succinic acid derivatives . The compound's balanced reactivity profile—moderate electrophilicity without excessive activation—allows efficient alkylation while preserving the stereochemical integrity of sensitive chiral intermediates . This application yields key intermediates for 6-(3-methoxyphenyl)-hexane-2,4-dione and N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, among other chiral building blocks . Procurement for asymmetric synthesis programs should select the meta isomer to avoid the excessive reactivity of 4-methoxybenzyl bromide (which may compromise diastereoselectivity) or the steric hindrance of 2-methoxybenzyl bromide (which may reduce reaction efficiency) .

Pharmaceutical Intermediate Synthesis Requiring Controlled Reactivity with Minimal Side-Product Formation

When synthesizing pharmaceutical intermediates that incorporate a 3-methoxybenzyl moiety, the meta isomer provides cleaner reaction profiles with fewer competing side reactions compared to the para isomer [2]. The para isomer's strong resonance activation makes it susceptible to electrophilic aromatic substitution side reactions and methoxy radical cation formation (16.3% side product observed under photoreduction conditions) [2]. 3-Methoxybenzyl bromide, lacking direct resonance activation of the aromatic ring, avoids these competing pathways while still providing sufficient benzylic electrophilicity for efficient nucleophilic substitution . This selectivity advantage is particularly relevant in multi-step pharmaceutical syntheses where side-product accumulation impacts downstream purity, yield, and purification burden [2]. The compound's consistent specifications (density 1.436 g/mL, RI 1.575, purity ≥98%) across suppliers further support reliable scale-up from research to pilot production .

Building Block Procurement for Triazole, Thionia-Bicyclo, and Heterocyclic Compound Libraries

3-Methoxybenzyl bromide serves as a versatile electrophilic building block for synthesizing structurally diverse compound libraries, including 1-(3-methoxybenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole and 2-(3-methoxybenzyl)-3-[(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]-(3S)-2-thionia-bicyclo[2.2.1]heptane tetrafluoroborate . The meta-methoxy substitution pattern influences the physicochemical and pharmacological properties of the resulting heterocyclic products differently than para- or ortho-substituted analogs . For medicinal chemistry programs exploring structure-activity relationships (SAR) across methoxybenzyl positional isomers, procurement of the pure meta isomer ensures unambiguous SAR interpretation and reproducible biological assay results . The compound's balanced reactivity and consistent commercial availability make it a reliable choice for parallel synthesis and library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.